molecular formula C17H14FN3O4S2 B2400863 1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 946339-17-9

1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2400863
CAS No.: 946339-17-9
M. Wt: 407.43
InChI Key: YHAQKJMTFXCZJQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazole-5,5-dioxide family, characterized by a fused thiophene-imidazole core with two sulfone groups. The nitro group (-NO₂) enhances polarity, while the fluorine atom (-F) contributes to metabolic stability and lipophilicity.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-11-1-3-12(4-2-11)19-15-9-27(24,25)10-16(15)20(17(19)26)13-5-7-14(8-6-13)21(22)23/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAQKJMTFXCZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thienoimidazole core and various substituents, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN3O4S2C_{17}H_{14}FN_3O_4S_2, with a molecular weight of 407.43 g/mol. The presence of fluorine and nitro groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H14FN3O4S2
Molecular Weight407.43 g/mol
PurityTypically ≥ 95%

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity . It potentially inhibits enzymes involved in inflammatory pathways. For instance, preliminary studies have shown that it may selectively inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies suggest that it possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant potency compared to conventional antibiotics like vancomycin .

The mechanism through which 1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX or lipoxygenase, inhibiting their activity.
  • Reactive Oxygen Species Modulation : Its structure suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, it can be compared with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxideChlorine instead of fluorineDifferent electronic properties due to chlorine's larger size
1-(4-methylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxideMethyl group instead of fluorinePotentially different hydrophobic interactions
1-(4-nitrophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-one 5,5-dioxideBoth substituents are nitrophenylIncreased electron-withdrawing effects enhancing reactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thienoimidazole Core : Initial reactions may include cyclization processes using thioamide precursors.
  • Substitution Reactions : Introduction of fluorine and nitro groups through electrophilic aromatic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • A study demonstrated its efficacy in reducing inflammation in animal models of arthritis .
  • Another investigation reported its effectiveness against various pathogens in vitro, showcasing its potential as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione exhibit promising antimicrobial properties. A study focusing on thiophene-linked triazoles demonstrated that these compounds possess significant in vitro antimicrobial activity against various pathogens . This suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In studies conducted by the National Cancer Institute, related compounds showed effective inhibition of cancer cell growth across multiple lines, indicating that similar derivatives could be explored for their anticancer potential . The structural features of the compound may enhance its interaction with biological targets involved in cancer progression.

Drug Design and Development

The unique thienoimidazole structure allows for modifications that can optimize pharmacological properties such as solubility and bioavailability. The compound's design can lead to new derivatives with improved efficacy and reduced side effects, making it a valuable scaffold in medicinal chemistry .

Case Studies and Research Findings

StudyFocusFindings
MDPI Pharmaceuticals (2024)Antimicrobial ActivityDemonstrated significant antimicrobial effects of thiophene-linked compounds.
NCI Drug Testing (2024)Anticancer ActivityShowed effective inhibition rates against various cancer cell lines.
Turkish Journal of Chemistry (2021)Synthesis and CharacterizationProvided insights into the synthesis pathways and biological evaluations of similar thione derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of the target compound are compared below with five analogs sharing the thienoimidazole-5,5-dioxide core but differing in substituents.

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features Reference
4-Fluorophenyl, 4-Nitrophenyl C₁₇H₁₃FN₃O₄S₂* ~408.42 - - High polarity due to -NO₂ and -F Target
4-Methoxyphenyl C₁₂H₁₃N₂O₃S₂ 298.38 - - Electron-donating -OCH₃ group
4-Bromophenyl C₁₁H₁₁BrN₂O₂S₂ 347.30 - - Heavy atom (Br) for crystallography
Phenyl, 3-Trifluoromethylphenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 559.1 Lipophilic -CF₃ group
Bis(4-Fluorophenyl) C₁₆H₁₂F₂N₂O₂S₂ ~374.40 - - Symmetric substitution
4-Nitrophenyl, Phenyl C₁₇H₁₃N₃O₄S₂* ~395.43 - - Mixed EWG/neutral substituents

*Calculated based on core structure and substituents.

Key Observations:

The trifluoromethyl (-CF₃) group in ’s compound increases lipophilicity, favoring membrane permeability .

Molecular Weight and Solubility :

  • Bromine substitution () significantly increases molecular weight (347.30 g/mol), which may reduce aqueous solubility compared to the target compound (~408.42 g/mol) .
  • The nitro group in the target compound and ’s analog introduces polarity, likely improving solubility in polar solvents .

Thermal Stability :

  • ’s compound exhibits a high predicted boiling point (559.1°C), attributed to strong intermolecular forces from the -CF₃ group and dense packing (density = 1.56 g/cm³) .

Synthetic Accessibility :

  • Methoxy and bromophenyl derivatives (Evidences 7–8) may be synthesized via straightforward aryl substitution, while nitro groups require controlled oxidation conditions to avoid overfunctionalization .

Research Implications

The diversity in substituents across this compound class highlights tunability for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors). For instance:

  • The nitro group could facilitate redox-active behavior in electrochemical applications.
  • Fluorine substitution may improve pharmacokinetic profiles in drug design.

Further studies should explore crystallographic data (via SHELX programs, as in ) and biological activity to establish structure-activity relationships .

Q & A

Q. What experimental strategies optimize the synthesis of this compound?

To optimize synthesis, systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and monitor yield/purity via HPLC or TLC. For example:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution for fluorophenyl/nitrophenyl group incorporation .
  • Catalyst optimization : Use Pd-based catalysts for cross-coupling reactions, as seen in analogous imidazole syntheses .
  • Stepwise purification : Employ column chromatography after each synthetic step to isolate intermediates, ensuring >95% purity .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl at C1 vs. nitrophenyl at C3) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for similar thienoimidazoles .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .

Q. How to design initial biological activity screens for this compound?

  • In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits, comparing results to reference drugs .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or substituent effects. Mitigate by:

  • Standardizing protocols : Use identical cell lines, incubation times, and controls across studies .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing 4-nitrophenyl with 3-nitrophenyl) to isolate functional group contributions .
  • Meta-analysis : Apply statistical models (e.g., ANOVA) to pooled data from multiple labs to identify outliers .

Q. What computational approaches predict target interactions for this compound?

  • Molecular docking : Simulate binding to biological targets (e.g., COX-2 or bacterial enzymes) using software like AutoDock Vina. Validate with crystallographic data from analogs .
  • DFT calculations : Analyze electron density at sulfur/thione groups to predict reactivity in redox environments .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to identify potential off-target interactions .

Q. How to address batch-to-batch variability in synthetic yields?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature > solvent choice) influencing yield .
  • Scale-up protocols : Transition from batch to flow chemistry for improved consistency, as seen in triazole derivative production .

Q. What methodologies support SAR studies for this compound?

  • Substituent diversification : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (CF3_3) at the 4-fluorophenyl position .
  • Biological testing matrix : Compare IC50_{50} values across analogs in enzyme inhibition assays to rank substituent effects .
  • QSAR modeling : Develop regression models linking logP or Hammett constants to bioactivity .

Q. How to assess stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
  • Accelerated stability testing : Store samples at 25°C/60% RH for 6 months and compare to refrigerated controls .
  • Crystallinity analysis : Use XRD to detect polymorphic changes affecting shelf life .

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